molecular formula C11H12N2O2 B11900719 4-Dimethylamino-2-methyl-isoindole-1,3-dione CAS No. 16808-96-1

4-Dimethylamino-2-methyl-isoindole-1,3-dione

Cat. No.: B11900719
CAS No.: 16808-96-1
M. Wt: 204.22 g/mol
InChI Key: HALATFSDYSONPP-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-methylisoindoline-1,3-dione is an organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a dimethylamino group and a methyl group attached to the isoindoline-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-methylisoindoline-1,3-dione typically involves the reaction of phthalic anhydride with dimethylamine and a methylating agent. One common method includes the following steps:

    Formation of Intermediate: Phthalic anhydride reacts with dimethylamine to form N,N-dimethylphthalimide.

    Methylation: The intermediate is then methylated using a methylating agent such as methyl iodide under basic conditions to yield 4-(Dimethylamino)-2-methylisoindoline-1,3-dione.

Industrial Production Methods

In industrial settings, the production of 4-(Dimethylamino)-2-methylisoindoline-1,3-dione may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-methylisoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isoindoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-methylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine: A nucleophilic catalyst used in various organic reactions.

    4-(Dimethylamino)benzoic acid: Known for its use in sunscreen formulations.

    4-(Dimethylamino)cinnamaldehyde: Used in the assay of certain enzymes.

Uniqueness

4-(Dimethylamino)-2-methylisoindoline-1,3-dione is unique due to its isoindoline core structure, which imparts distinct chemical properties compared to other dimethylamino-substituted compounds

Properties

CAS No.

16808-96-1

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

4-(dimethylamino)-2-methylisoindole-1,3-dione

InChI

InChI=1S/C11H12N2O2/c1-12(2)8-6-4-5-7-9(8)11(15)13(3)10(7)14/h4-6H,1-3H3

InChI Key

HALATFSDYSONPP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)N(C)C

Origin of Product

United States

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